molecular formula C21H19N3O2 B3008444 N-[2-(1H-indol-3-yl)ethyl]-6-methoxyquinoline-4-carboxamide CAS No. 2415534-62-0

N-[2-(1H-indol-3-yl)ethyl]-6-methoxyquinoline-4-carboxamide

Cat. No. B3008444
CAS RN: 2415534-62-0
M. Wt: 345.402
InChI Key: CBKZSFLDTMQTJB-UHFFFAOYSA-N
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Description

“N-[2-(1H-indol-3-yl)ethyl]-6-methoxyquinoline-4-carboxamide” is a complex organic compound. It is related to the class of compounds known as indoles . Indoles are aromatic heterocyclic organic compounds that have a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .


Synthesis Analysis

The synthesis of similar compounds often involves the coupling of carboxylic acids and amines . A common method for amide synthesis is the DCC-mediated (N,N’-dicyclohexylcarbodiimide) coupling . DCC is commonly used for the preparation of esters, amides, or anhydrides .


Molecular Structure Analysis

The molecular structure of such compounds is typically analyzed using various spectroscopic techniques, including 1H and 13C-NMR, UV, IR, and mass spectral data . These techniques provide detailed information about the molecular structure and the types of bonds present in the compound .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the formation of an amide bond between a carboxylic acid and an amine . The carboxyl group of one molecule reacts with the amino group of another molecule to form an amide bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are typically determined using various analytical techniques . These may include determining the melting point, solubility, and spectral data (such as NMR, UV, IR, and mass spectral data) .

Mechanism of Action

The mechanism of action of related compounds often involves interactions with various biological targets . For example, naproxen, a nonsteroidal anti-inflammatory drug (NSAID), works by blocking arachidonate binding to competitively inhibit both cyclooxygenase (COX) isoenzymes, COX-1, and COX-2, resulting in analgesic and anti-inflammatory effects .

Safety and Hazards

The safety and hazards associated with similar compounds depend on their specific chemical structure and biological activity . Some compounds may be considered hazardous according to the OSHA Hazard Communication Standard .

properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-6-methoxyquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2/c1-26-15-6-7-20-18(12-15)17(9-11-22-20)21(25)23-10-8-14-13-24-19-5-3-2-4-16(14)19/h2-7,9,11-13,24H,8,10H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBKZSFLDTMQTJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1H-indol-3-yl)ethyl]-6-methoxyquinoline-4-carboxamide

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